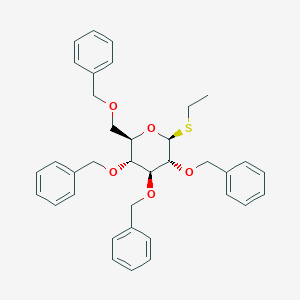

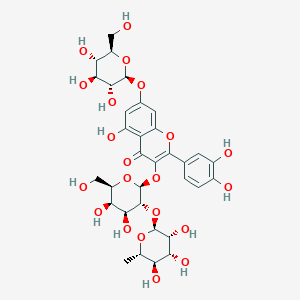

(2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(ethylthio)tetrahydro-2H-pyran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

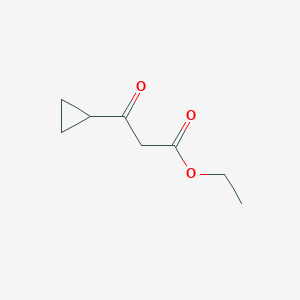

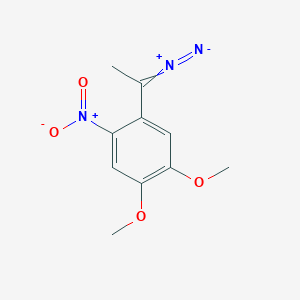

(2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(ethylthio)tetrahydro-2H-pyran, also known as this compound, is a useful research compound. Its molecular formula is C36H40O5S and its molecular weight is 584.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Réactions de glucosylation

Ce composé est un dérivé important du D-glucopyranose utilisé dans les réactions de glucosylation . Il peut être condensé avec du méthanol, du cyclohexanol et du 2,3,4-tri-O-benzyl-α-D-glucopyranoside de méthyle pour donner les β-glucosides correspondants . Ce processus est activé par un système de trifluorométhanesulfonate d'argent - chlorure de p-nitrobenzènesulfonyle - triéthylamine .

Préparation du chlorure d'α-glucopyranosyle

Le composé est utilisé dans la préparation du chlorure d'α-glucopyranosyle . C'est un intermédiaire clé dans la synthèse de divers dérivés glucopyranosides .

Synthèse de dérivés de 1-C-α-D-glucopyranose

Il est également utilisé dans la synthèse de dérivés de 1-C-α-D-glucopyranose . Ces dérivés ont des applications potentielles dans le développement de nouveaux produits pharmaceutiques et de composés bioactifs .

Donneur de glycosyle en chimie des glucides

En tant qu'hémiacétal glucidique protégé, il peut être converti en donneurs de glycosyle ou utilisé directement comme donneur . C'est un processus fondamental en chimie des glucides, permettant la synthèse de glucides complexes .

Substrat pour les réactions d'addition nucléophile

Le composé peut être utilisé comme substrat pour les réactions d'addition nucléophile

Mécanisme D'action

Target of Action

Ethyl 2,3,4,6-Tetra-O-Benzyl-B-D-Thioglucopyranoside is a complex organic compound that is primarily used as an intermediate in the synthesis of other compounds . The primary targets of this compound are the enzymes and proteins involved in the biochemical reactions where it is used as a substrate or a reactant .

Mode of Action

This compound is a hemiacetal , which means it can be converted into glycosyl donors such as trichloroacetimidates . It can also be used directly as a donor or as a substrate for nucleophilic addition reactions . This versatility allows it to interact with its targets in a variety of ways, leading to different biochemical changes depending on the specific reaction.

Biochemical Pathways

The exact biochemical pathways affected by Ethyl 2,3,4,6-Tetra-O-Benzyl-B-D-Thioglucopyranoside depend on the specific reactions it is involved in. It is often used in glucosylation reactions , which are crucial for a variety of biological processes, including the synthesis of disaccharides and D-glucose-6-phosphate .

Result of Action

The molecular and cellular effects of Ethyl 2,3,4,6-Tetra-O-Benzyl-B-D-Thioglucopyranoside’s action would depend on the specific biochemical reactions it is involved in. As a glucosylation agent, it could contribute to the synthesis of important biological molecules, potentially influencing cellular processes such as signal transduction, protein folding, and cellular recognition .

Action Environment

The action, efficacy, and stability of Ethyl 2,3,4,6-Tetra-O-Benzyl-B-D-Thioglucopyranoside can be influenced by various environmental factors. These may include the pH and temperature of the reaction environment, the presence of other reactants or catalysts, and the specific conditions of the biological system in which it is used .

Propriétés

IUPAC Name |

(2S,3R,4S,5R,6R)-2-ethylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40O5S/c1-2-42-36-35(40-26-31-21-13-6-14-22-31)34(39-25-30-19-11-5-12-20-30)33(38-24-29-17-9-4-10-18-29)32(41-36)27-37-23-28-15-7-3-8-16-28/h3-22,32-36H,2,23-27H2,1H3/t32-,33-,34+,35-,36+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRALMNQUAKWSMF-GJXDWMKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451978 |

Source

|

| Record name | Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108739-67-9 |

Source

|

| Record name | Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

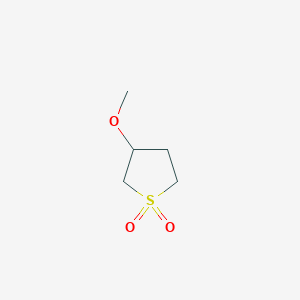

![1,4-Dioxa-7-thiaspiro[4.4]nonane](/img/structure/B141376.png)